6-(4-羧基苯基)烟酸

描述

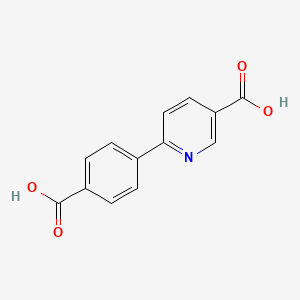

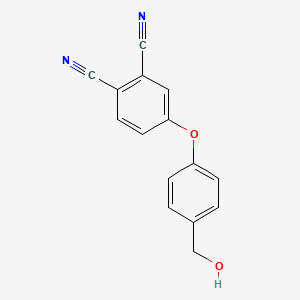

6-(4-Carboxyphenyl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3. Nicotinic acid and its derivatives are of significant interest in medicinal chemistry due to their biological activities and potential therapeutic applications. The structure of 6-(4-Carboxyphenyl)nicotinic acid includes a pyridine ring, which is a common scaffold in many biologically active compounds, and it is substituted at the 6-position with a phenyl group that carries a carboxylic acid moiety.

Synthesis Analysis

The synthesis of substituted nicotinic acids, such as 6-(4-Carboxyphenyl)nicotinic acid, can be achieved through regioselective cross-coupling reactions. The abstract from the first paper suggests that the carboxylic acid anion moiety can act as a directing group in the cross-coupling reaction of dihalo heterocycles, such as 2,6-dichloronicotinic acid, to produce selectively substituted nicotinic acids . This implies that through careful selection of reaction conditions and substrates, it is possible to synthesize 6-(4-Carboxyphenyl)nicotinic acid with high regioselectivity.

Molecular Structure Analysis

The molecular structure of 6-(4-Carboxyphenyl)nicotinic acid is characterized by the presence of a carboxylic acid group, which is essential for its biological activity. The second paper indicates that the carboxylic acid of the ligand is crucial for binding to the carbonic anhydrase III enzyme via coordinate bond formation with a Zn+2 ion in the enzyme's active site . This interaction is facilitated by the carboxylic acid group, which acts as a ligand to the metal ion.

Chemical Reactions Analysis

The chemical reactivity of 6-(4-Carboxyphenyl)nicotinic acid is influenced by the functional groups present in its structure. The carboxylic acid group, in particular, is reactive and can participate in various chemical reactions, including esterification and the formation of amides. The cross-coupling reactions mentioned in the first paper are examples of chemical reactions that can be used to synthesize substituted nicotinic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(4-Carboxyphenyl)nicotinic acid are determined by its molecular structure. The presence of the carboxylic acid group contributes to the compound's acidity and solubility in water. The hydrophobic group at the 6-position of the pyridine ring, as mentioned in the second paper, can influence the lipophilicity of the compound, which is an important factor in its pharmacokinetic properties . Additionally, the ability of the compound to form hydrogen bonds can affect its binding affinity to biological targets, such as enzymes.

科学研究应用

工业生产

6-(4-羧基苯基)烟酸是烟酸的衍生物,用于各种工业应用。烟酸本身是一种吡啶羧酸,对人和动物的营养至关重要,并用作抗癞皮病剂。它主要通过用硝酸氧化 5-乙基-2-甲基吡啶在工业上生产。生产烟酸的新技术对于满足绿色化学的需要和管理环境影响至关重要。研究重点关注从市售原材料生产烟酸的生态方法,重点介绍潜在的工业应用(Lisicki 等,2022)。

传感器技术

6-(4-羧基苯基)烟酸用于制造用于检测特定离子的敏感材料。例如,用这种化合物合成的基于铕的金属有机骨架在水性介质中充当磷酸根阴离子和 Fe3+ 离子的双传感器。这种检测方法的选择性和灵敏度已通过光谱方法进行了探索(Rao & Mandal,2018)。

治疗应用

虽然您的请求不包括有关药物使用和剂量的信息,但重要的是要注意烟酸的衍生物,包括 6-取代烟酸类似物,正在研究其在各种疾病中的治疗潜力。例如,这些化合物已显示出作为碳酸酐酶 III 酶的抑制剂的潜力,这与管理血脂异常和癌症进展有关。对这些化合物的研究旨在了解它们的结合机制和抑制模式(Mohammad 等,2017)。

化学研究

6-(4-羧基苯基)烟酸因其特性和相互作用而参与化学研究。例如,对烟酸配合物和烟酸离子晶体的研究提供了对其特征的见解,例如氢键和分子结构。这项研究有助于更广泛地了解该化合物在各个领域的应用(Athimoolam & Natarajan,2007)。

环境应用

6-(4-羧基苯基)烟酸的使用延伸到环境应用。例如,研究重点关注在食品、制药和生化工业中使用反应萃取方法强化烟酸的回收。这项研究旨在开发更高效和更环保的生产和回收工艺(Kumar 等,2008)。

安全和危害

作用机制

Target of Action

The primary target of 6-(4-Carboxyphenyl)nicotinic acid is the hepatocyte diacylglycerol acyltransferase-2 . This enzyme plays a crucial role in the final step of triglyceride synthesis in hepatocytes .

Mode of Action

6-(4-Carboxyphenyl)nicotinic acid inhibits hepatocyte diacylglycerol acyltransferase-2 . This inhibition prevents the final step of triglyceride synthesis in hepatocytes, limiting the availability of triglycerides for very low-density lipoproteins (VLDL) . This activity also leads to intracellular degradation of apo B and decreased production of low-density lipoproteins, the catabolic product of VLDL .

Biochemical Pathways

The inhibition of triglyceride synthesis by 6-(4-Carboxyphenyl)nicotinic acid results in accelerated intracellular hepatic apo B degradation . This leads to the decreased secretion of VLDL and LDL particles . The compound also blocks hepatic catabolic uptake of HDL particles which contain apolipoprotein A-I . By augmenting reverse cholesterol levels, it increases the HDL-C levels .

Pharmacokinetics

It is known that the compound has high gi absorption . Its skin permeation is low .

Result of Action

The molecular and cellular effects of 6-(4-Carboxyphenyl)nicotinic acid’s action include the reduction of triglyceride synthesis, decreased production of VLDL and LDL particles, and increased levels of HDL-C .

Action Environment

The action of 6-(4-Carboxyphenyl)nicotinic acid can be influenced by environmental factors. For instance, in a weakly alkaline environment, the compound can sustain the release of nicotinic acid and zinc, which is effective at killing certain bacteria . Additionally, the compound has been used in the synthesis of a Zn-based metal–organic framework, which showed good adsorption selectivities for certain gases at 298 K .

属性

IUPAC Name |

6-(4-carboxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-12(16)9-3-1-8(2-4-9)11-6-5-10(7-14-11)13(17)18/h1-7H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXRBGAQGOLFPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20687453 | |

| Record name | 6-(4-Carboxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20687453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Carboxyphenyl)nicotinic acid | |

CAS RN |

676339-81-4 | |

| Record name | 6-(4-Carboxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20687453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-[[2-[[2-[[3-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B3029406.png)

![2,5-Dimethyl-4-nitrobenzo[d]thiazole](/img/structure/B3029408.png)

![1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)azo]phenyl]cyclohexyl]phenyl]azo]-, disodium salt](/img/structure/B3029409.png)

![5,10-Dihydroindeno[2,1-a]indene](/img/structure/B3029415.png)